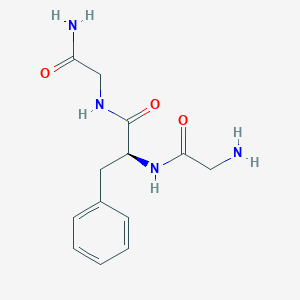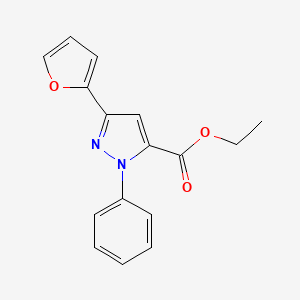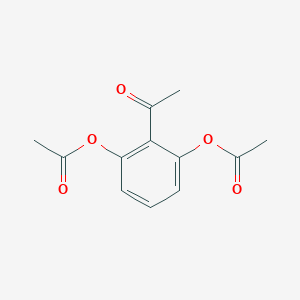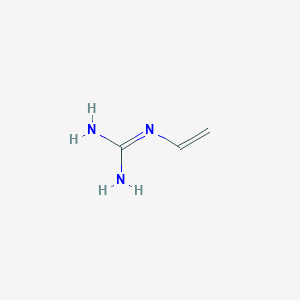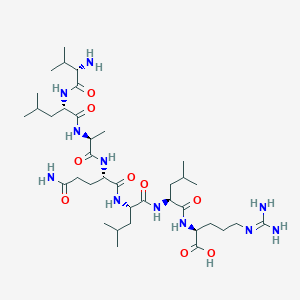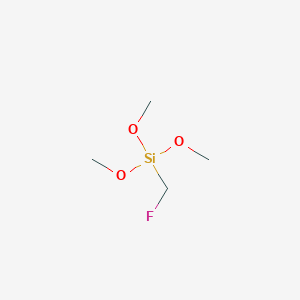
(Fluoromethyl)(trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Fluoromethyl)(trimethoxy)silane is an organosilicon compound characterized by the presence of a fluoromethyl group attached to a silicon atom, which is further bonded to three methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethyl)(trimethoxy)silane typically involves the reaction of trimethoxysilane with a fluoromethylating agent. One common method is the reaction of trimethoxysilane with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where trimethoxysilane and fluoromethyl iodide are passed over a catalyst bed at elevated temperatures. The catalyst often consists of a metal halide, such as copper(II) chloride, which facilitates the fluoromethylation reaction.
Análisis De Reacciones Químicas
Types of Reactions: (Fluoromethyl)(trimethoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new organosilicon compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation Reactions: The compound can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.
Catalysts: Metal halides such as copper(II) chloride.
Major Products Formed:
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: (Fluoromethyl)(trimethoxy)silane is used as a precursor in the synthesis of fluorinated organosilicon compounds, which are valuable in the development of materials with unique properties such as low surface energy and high thermal stability.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. This is particularly useful in the development of medical implants and diagnostic devices.
Industry: The compound is employed in the production of specialty coatings and adhesives. Its ability to form strong bonds with both organic and inorganic substrates makes it ideal for creating durable, high-performance materials.
Mecanismo De Acción
The mechanism by which (Fluoromethyl)(trimethoxy)silane exerts its effects is primarily through the formation of strong silicon-oxygen bonds. The fluoromethyl group enhances the compound’s reactivity, allowing it to participate in a variety of chemical reactions. The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane networks. These networks are crucial in the formation of durable, high-performance materials.
Comparación Con Compuestos Similares
Trimethoxysilane: Lacks the fluoromethyl group, making it less reactive in certain types of chemical reactions.
(Chloromethyl)(trimethoxy)silane: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
(Methyl)(trimethoxy)silane: Contains a methyl group instead of a fluoromethyl group, resulting in different chemical properties and uses.
Uniqueness: (Fluoromethyl)(trimethoxy)silane is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong bonds with a variety of substrates. This makes it particularly valuable in applications requiring high-performance materials with specific chemical characteristics.
Propiedades
Número CAS |
151842-48-7 |
|---|---|
Fórmula molecular |
C4H11FO3Si |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
fluoromethyl(trimethoxy)silane |
InChI |
InChI=1S/C4H11FO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 |
Clave InChI |
IIVVBHAFQMAIQX-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CF)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)

